Ibucillin sodium

Description

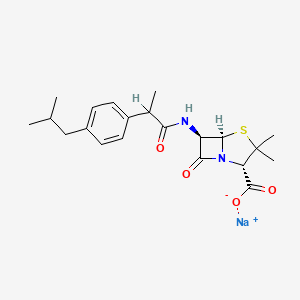

Structure

3D Structure of Parent

Properties

CAS No. |

196309-77-0 |

|---|---|

Molecular Formula |

C21H27N2NaO4S |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

sodium;(2S,5R,6R)-3,3-dimethyl-6-[2-[4-(2-methylpropyl)phenyl]propanoylamino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C21H28N2O4S.Na/c1-11(2)10-13-6-8-14(9-7-13)12(3)17(24)22-15-18(25)23-16(20(26)27)21(4,5)28-19(15)23;/h6-9,11-12,15-16,19H,10H2,1-5H3,(H,22,24)(H,26,27);/q;+1/p-1/t12?,15-,16+,19-;/m1./s1 |

InChI Key |

VSMOGLRYXNXRFI-JOTXYACXSA-M |

SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)[O-].[Na+] |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)[O-].[Na+] |

Appearance |

Solid powder |

Other CAS No. |

196309-77-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ibucillin sodium |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Ibuprofen Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides a comprehensive technical overview of the mechanism of action of Ibuprofen Sodium. While the term "Ibucillin sodium" does not correspond to a recognized pharmaceutical agent in scientific literature, it is highly probable that this refers to Ibuprofen Sodium , a salt form of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This guide will focus on the established mechanism of action of ibuprofen, with specific reference to the pharmacokinetic advantages of the sodium salt formulation.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective and reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

-

COX-1: This isoform is constitutively expressed in most tissues and plays a role in maintaining physiological functions. These include protecting the gastric mucosa, regulating platelet aggregation, and supporting renal function.[1]

-

COX-2: This isoform is inducible and is primarily involved in the inflammatory response. Its expression is upregulated by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[1]

By inhibiting both COX-1 and COX-2, ibuprofen reduces the production of prostaglandins from arachidonic acid, thereby mitigating the inflammatory cascade.[1][2] The reversible nature of this inhibition means that the drug's effects diminish as it is metabolized and cleared from the body.[2]

Signaling Pathway of Ibuprofen's Action

The following diagram illustrates the arachidonic acid cascade and the inhibitory role of ibuprofen.

Caption: Inhibition of COX-1 and COX-2 by Ibuprofen in the Arachidonic Acid Cascade.

Pharmacokinetics of Ibuprofen Sodium

Ibuprofen sodium was developed to provide more rapid absorption compared to standard ibuprofen formulations.[4] Faster absorption can lead to a quicker onset of analgesic effects.

Quantitative Data Summary

While specific quantitative data from proprietary studies is often limited in publicly available literature, pharmacokinetic studies have demonstrated the faster absorption of ibuprofen sodium.[4] The table below summarizes the typical pharmacokinetic parameters that are evaluated.

| Parameter | Description | Expected Outcome for Ibuprofen Sodium vs. Standard Ibuprofen |

| Tmax | Time to reach maximum plasma concentration | Shorter |

| Cmax | Maximum plasma concentration | May be higher or reached earlier |

| AUC | Area under the plasma concentration-time curve | Generally expected to be comparable, indicating similar total drug exposure |

Experimental Protocols: Pharmacokinetic Assessment

The evaluation of ibuprofen sodium's pharmacokinetic profile typically involves a randomized, crossover study design.[4]

Protocol: Single-Dose, Randomized, Crossover Pharmacokinetic Study

-

Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study.

-

Randomization: Subjects are randomly assigned to a sequence of treatments. In a five-way crossover study, each subject would receive five different formulations of the drug over five different periods.

-

Treatment Periods:

-

Each treatment period is separated by a washout period to ensure the complete elimination of the drug from the previous period.

-

In each period, subjects receive a single dose of one of the ibuprofen formulations (e.g., Ibuprofen Sodium, standard ibuprofen tablets, etc.).

-

-

Pharmacokinetic Sampling: Blood samples are collected from each subject at predetermined time points before and after drug administration.

-

Bioanalysis: Plasma concentrations of ibuprofen are measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Pharmacokinetic parameters (Tmax, Cmax, AUC) are calculated for each subject for each formulation. Statistical analyses are then performed to compare the parameters between the different formulations.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a crossover pharmacokinetic study.

Caption: Workflow of a Randomized, Crossover Pharmacokinetic Study.

Ibuprofen sodium's mechanism of action is identical to that of standard ibuprofen, involving the non-selective, reversible inhibition of COX-1 and COX-2 enzymes. The primary distinction of the sodium salt formulation lies in its improved pharmacokinetic profile, specifically its faster rate of absorption. This property is advantageous for achieving a more rapid onset of therapeutic effects, which is particularly beneficial for the management of acute pain. The experimental methodologies outlined provide a framework for the continued investigation and characterization of advanced NSAID formulations.

References

An In-depth Technical Guide to the Pharmacokinetics of Ibuprofen Sodium in vivo

Disclaimer: Initial searches for "Ibucillin sodium" did not yield any relevant results. It is presumed that the intended subject of this guide is "Ibuprofen sodium," a common formulation of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. This document proceeds under that assumption, presenting a comprehensive overview of its pharmacokinetic profile.

Introduction

Ibuprofen sodium is a salt form of ibuprofen developed to enhance the drug's dissolution and absorption rate, thereby providing a more rapid onset of analgesic and antipyretic effects compared to standard ibuprofen formulations. This technical guide provides a detailed examination of the in vivo pharmacokinetics of ibuprofen sodium, compiling available data, outlining experimental methodologies, and visualizing key processes. This information is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Pharmacokinetic Profile

The primary pharmacokinetic advantage of ibuprofen sodium lies in its rapid absorption. Clinical studies have consistently demonstrated that ibuprofen sodium tablets lead to a faster attainment of maximum plasma concentrations (Tmax) and higher peak plasma concentrations (Cmax) when compared to conventional ibuprofen tablets.[1][2] Despite the faster rate of absorption, the overall extent of absorption, as measured by the area under the plasma concentration-time curve (AUC), is bioequivalent to other fast-acting ibuprofen formulations like ibuprofen lysinate and ibuprofen liquigels.[2]

The following tables summarize the key pharmacokinetic parameters of ibuprofen sodium from comparative studies in healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of Ibuprofen Sodium vs. Standard Ibuprofen (Fasted State)

| Parameter | Ibuprofen Sodium (400 mg equivalent) | Standard Ibuprofen (400 mg) | Reference |

| Cmax (µg/mL) | 47.6 | 36.8 | [1] |

| Tmax (h) | 0.6 | 1.4 | [1] |

| AUCL | Bioequivalent | Bioequivalent | [1] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCL: Area under the plasma concentration-time curve to the last measurable concentration.

Table 2: Comparative Pharmacokinetics of Ibuprofen Sodium and Other Fast-Acting Formulations (Fasted State)

| Parameter | Ibuprofen Sodium | Ibuprofen Lysinate | Ibuprofen Liquigels | Reference |

| Cmax | Similar | Similar | Similar | [2] |

| Tmax | Similar | Similar | Similar | [2] |

| AUC | Bioequivalent | Bioequivalent | Bioequivalent | [2] |

AUC: Area under the plasma concentration-time curve.

Metabolism and Excretion

Ibuprofen is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes, particularly CYP2C9.[3] The major metabolites are hydroxylated and carboxylated derivatives, which are pharmacologically inactive.[3] The R-enantiomer of ibuprofen can undergo a unidirectional conversion to the more pharmacologically active S-enantiomer.[4]

These metabolites, along with their glucuronide conjugates, are primarily excreted in the urine, with over 90% of the administered dose eliminated within 24 hours.[4] The elimination half-life of ibuprofen is approximately 1.2 to 2 hours.[4] Biliary excretion of the unchanged drug and its active phase II metabolites accounts for a very small fraction of elimination.[4]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. A general outline of these protocols is provided below.

The majority of studies evaluating the pharmacokinetics of ibuprofen sodium are open-label, randomized, crossover trials conducted in healthy adult volunteers.[1][5] A crossover design is particularly useful as it allows for within-subject comparisons of different formulations, thereby reducing inter-individual variability.

In typical studies, subjects receive single oral doses of ibuprofen sodium and comparator formulations, often equivalent to 400 mg of ibuprofen, after an overnight fast.[1][5]

Serial blood samples are collected from subjects at predetermined time points before and after drug administration. Plasma is then separated from these samples for subsequent analysis.

The quantification of ibuprofen in plasma samples is typically performed using validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) methods.[6][7][8][9] These techniques offer high sensitivity, selectivity, and accuracy for drug quantification in complex biological matrices.[6][7]

Sample Preparation: Prior to analysis, plasma samples undergo a preparation step to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[6][9]

Chromatographic and Detection Conditions: The prepared samples are then injected into an HPLC or LC-MS/MS system for separation and detection. The specific mobile phases, columns, and mass spectrometry parameters are optimized to ensure accurate and precise measurement of ibuprofen concentrations.

Visualizations

References

- 1. Ibuprofen Sodium Is Absorbed Faster than Standard Ibuprofen Tablets: Results of Two Open-Label, Randomized, Crossover Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of ibuprofen sodium dihydrate and gastrointestinal tolerability of short-term treatment with a novel, rapidly absorbed formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Intestinal and Biliary Metabolites of Ibuprofen in the Rat with Experimental Hyperglycemia [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. ijisrt.com [ijisrt.com]

- 7. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]

- 8. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 9. mdpi.com [mdpi.com]

Ibucillin Sodium: An In-depth Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Ibucillin Sodium, a topic of critical importance for formulation development, analytical method development, and ensuring the overall quality, safety, and efficacy of pharmaceutical products. For the purposes of this document, "this compound" is interpreted as Ibuprofen Sodium , the sodium salt of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

Executive Summary

Ibuprofen sodium offers a significant advantage over its free acid form in terms of aqueous solubility, which can translate to a faster onset of action. However, its stability in various environmental conditions is a crucial factor that must be thoroughly understood and controlled. This guide delves into the quantitative aspects of ibuprofen sodium's solubility in various solvents and its stability under different stress conditions, including pH, temperature, and light. Detailed experimental protocols for key analytical procedures are provided, along with visual representations of experimental workflows and degradation pathways to facilitate a deeper understanding.

Solubility Profile of Ibuprofen Sodium

The conversion of ibuprofen, a poorly water-soluble drug, into its sodium salt dramatically enhances its aqueous solubility. This section presents quantitative data on the solubility of ibuprofen sodium in various solvents.

Quantitative Solubility Data

The following table summarizes the solubility of ibuprofen sodium in different solvents at specified temperatures. It is important to note that the form of the salt (e.g., dihydrate) can influence solubility.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Notes |

| Water | 25 | 46 | Data for Ibuprofen Sodium. |

| Ethanol | 25 | 46 | Data for Ibuprofen Sodium. |

| DMSO | 25 | 8 | Data for Ibuprofen Sodium. |

| n-Propanol | 25 | 53 | Data for (R, S)-(±)-sodium ibuprofen dihydrate. |

| Cyclohexane | 25 | < 0.27 | Data for (R, S)-(±)-sodium ibuprofen dihydrate. |

| Acetone/Water (mole fraction of acetone dependent) | 6.4 - 38.9 | Varies | Solubility of ibuprofen sodium dihydrate was measured across various acetone-water mixture compositions and temperatures.[1] |

| Simulated Gastric Fluid (SGF, pH 1.8) | 37 | ~0.04 - 0.05 | Ibuprofen sodium converts to the free acid, showing the solubility of the free acid form.[2] |

| pH 7.4 Buffer | 37 | > 3.37 | The solubility of ibuprofen increases significantly above its pKa.[3][4] |

pH-Dependent Solubility

The solubility of ibuprofen is highly dependent on the pH of the medium. As a weak acid with a pKa of approximately 4.4, its solubility increases significantly in neutral to alkaline conditions where it exists in its ionized (salt) form. In acidic environments, such as the stomach (pH 1-2), the sodium salt will convert back to the less soluble free acid form.[2][3][4] The pH-solubility profile is a critical consideration for oral dosage form development, influencing dissolution and absorption.

Stability Profile of Ibuprofen Sodium

The stability of ibuprofen sodium is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding these degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Ibuprofen has been shown to degrade under various stress conditions.

Summary of Degradation Behavior:

-

Acidic Hydrolysis: Ibuprofen is relatively stable in acidic conditions.

-

Alkaline Hydrolysis: Degradation is observed under alkaline conditions.

-

Oxidative Degradation: Ibuprofen is susceptible to oxidation, with hydrogen peroxide being a commonly used stressor.

-

Thermal Degradation: Degradation occurs at elevated temperatures.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation.

Degradation Pathway of Ibuprofen

The degradation of ibuprofen can proceed through several pathways, primarily involving oxidation of the isobutyl side chain and decarboxylation. The following diagram illustrates a proposed degradation pathway based on identified degradation products from various studies.

Caption: Proposed degradation pathway of Ibuprofen Sodium.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and stability of ibuprofen sodium.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Protocol:

-

Preparation: Add an excess amount of ibuprofen sodium to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed, inert container (e.g., glass vial). The excess solid should be visually apparent.

-

Equilibration: Place the container in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C or 37 °C ± 0.5 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, cease agitation and allow the suspension to stand undisturbed for a sufficient time for the excess solid to sediment.

-

Separation: Carefully withdraw a clear aliquot of the supernatant using a pipette. Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PTFE syringe filter) to remove any undissolved particles. The filter should be pre-saturated with the solution to avoid loss of the drug due to adsorption.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method. Determine the concentration of ibuprofen sodium in the diluted sample using a validated stability-indicating HPLC-UV method.

-

Calculation: Calculate the solubility of ibuprofen sodium in the solvent, taking into account the dilution factor.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.

Typical Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where ibuprofen shows significant absorbance (e.g., 220 nm or 264 nm).

-

Column Temperature: Controlled, for example, at 30 °C.

-

Injection Volume: Typically 10-20 µL.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The key aspect of a stability-indicating method is its ability to resolve the peak of the active ingredient from all potential degradation product peaks.

Forced Degradation Study Protocol

Forced degradation studies are performed to generate degradation products and demonstrate the specificity of the stability-indicating analytical method.

Caption: General Workflow for a Forced Degradation Study.

Detailed Protocol:

-

Sample Preparation: Prepare solutions of ibuprofen sodium in suitable solvents. For solid-state studies, use the neat drug substance.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60 °C) for a specified period.

-

Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80 °C).

-

Photostability: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis: At appropriate time points, withdraw samples from the stress conditions. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze them using the validated stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Assess for the formation of new peaks (degradation products) and a decrease in the peak area of the parent drug. Peak purity analysis of the ibuprofen peak should be performed to ensure it is free from co-eluting degradants.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of ibuprofen sodium. The enhanced aqueous solubility of the sodium salt is a key advantage for formulation development, potentially leading to faster dissolution and absorption. However, a thorough understanding of its stability under various conditions is paramount. The provided data and experimental protocols serve as a valuable resource for researchers and scientists involved in the development of robust and effective pharmaceutical products containing ibuprofen sodium. It is essential to conduct specific studies for any new formulation, as excipients and manufacturing processes can significantly impact the solubility and stability of the final product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Combined Use of Crystalline Sodium Salt and Polymeric Precipitation Inhibitors to Improve Pharmacokinetic Profile of Ibuprofen through Supersaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Synthesis and Purification of Ibucillin Sodium: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis and purification of Ibucillin sodium, the sodium salt of ibuprofen. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis and purification workflows, as well as its mechanism of action.

Introduction

This compound, the sodium salt of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, offers potential advantages in terms of solubility and bioavailability. Its synthesis is a straightforward acid-base reaction, yet achieving high purity and controlled particle size for research and development purposes requires precise control over reaction and purification conditions. This guide details a common and effective method for the laboratory-scale synthesis and purification of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the neutralization of ibuprofen with sodium hydroxide. The reaction is typically carried out in an organic solvent to facilitate handling and purification.

Experimental Protocol

Materials:

-

Ibuprofen (C₁₃H₁₈O₂)

-

Sodium Hydroxide (NaOH), 50% aqueous solution

-

Heptane (or another suitable organic solvent like hexane)[1]

-

Deionized Water

Equipment:

-

Reaction vessel with reflux condenser and stirring mechanism

-

Heating mantle

-

Addition funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve ibuprofen in a suitable organic solvent, such as heptane. The concentration of ibuprofen in the solvent can be adjusted, for example, to a 33.3 wt % solution.[2]

-

Heating: Heat the solution to a temperature between 60-100°C. For this example, maintain a temperature of 60-62°C.[1][2]

-

Sodium Hydroxide Addition: Slowly add a 50% aqueous solution of sodium hydroxide to the heated ibuprofen solution over a period of approximately 20 minutes.[1] The rate of addition should be controlled to prevent boiling of the reaction mixture due to the exothermic nature of the reaction.[3]

-

Reaction: After the addition is complete, continue to stir the mixture at reflux (e.g., 95 ± 5°C) for about 40 minutes to ensure the reaction goes to completion.[1]

-

Water Addition and Seeding: Slowly add deionized water to the mixture while maintaining a temperature of around 75°C.[1] After the water addition, cool the mixture to 70°C and add a small amount of high-quality this compound crystals (seeding) to promote crystallization.[1]

-

Crystallization: Gradually cool the slurry to 0°C over a period of two hours and continue stirring at this temperature for an additional 30 minutes to maximize crystal formation.[1]

-

Filtration and Washing: Filter the resulting slurry to collect the this compound crystals. Wash the collected cake with a suitable organic solvent, such as heptane, to remove any remaining impurities.[1]

-

Drying: Dry the purified this compound in an oven at an appropriate temperature (e.g., 60-65°C) to remove residual solvent and water.[4]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification of this compound

Purification of this compound is crucial to remove unreacted starting materials, by-products, and residual solvents. The primary method for purification is recrystallization.

Experimental Protocol

Materials:

-

Crude this compound

-

Suitable organic solvent (e.g., hexane, heptane)[3]

-

Deionized water

Equipment:

-

Crystallization vessel with stirring and temperature control

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot organic solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling and Crystallization: Slowly cool the solution to induce crystallization. The rate of cooling can influence crystal size.[4] For larger crystals, a slow, programmed cooling is recommended.[4]

-

Isolation: Isolate the purified crystals by filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

-

Drying: Dry the purified crystals under vacuum or in a drying oven at a suitable temperature.

Purification Workflow

Caption: General workflow for the purification of this compound.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and purification of this compound.

Table 1: Synthesis Parameters and Observations

| Parameter | Value/Range | Reference |

| Ibuprofen Concentration | 33.3 wt% in hexane | [2] |

| Reaction Temperature | 50 - 120°C | [3] |

| NaOH Concentration | 20 - 60 wt% (aqueous) | [2] |

| Typical Yield | ~77% (greener synthesis) | [5] |

| Final Product Water Content | ~13.5 wt% | [2] |

Table 2: Purification and Purity Analysis

| Parameter | Method/Value | Reference |

| Purification Method | Recrystallization | [4] |

| Purity Analysis | HPLC, UV-Vis Spectrophotometry | [6][7] |

| HPLC Column | ZORBAX Eclipse Plus C18 | [8] |

| HPLC Mobile Phase | 10 mM Sodium Phosphate Buffer (pH 6.9) and Acetonitrile | [8] |

| UV Detection Wavelength | 214 nm or 222 nm | [6][8] |

| Expected Purity | >99.0% | [8] |

Mechanism of Action: COX Inhibition

Ibuprofen, the active component of this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10]

Caption: Mechanism of action of Ibuprofen via COX inhibition.

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. WO2008024820A3 - Process for the preparation of sodium salt of ibuprofen of different particle sizes - Google Patents [patents.google.com]

- 3. US20090305041A1 - Process for the Preparation of Sodium Salt of Ibuprofen of Different Particle Sizes - Google Patents [patents.google.com]

- 4. CN102320954A - Method for preparing ibuprofen with large crystal form - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. axcendcorp.com [axcendcorp.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Ibuprofen - Wikipedia [en.wikipedia.org]

- 10. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ibucillin Sodium: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibucillin sodium, the sodium salt of ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) engineered for enhanced solubility and more rapid absorption compared to its parent compound. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and inflammation biology.

Core Mechanism of Action: Inhibition of Cyclooxygenase Enzymes

The primary anti-inflammatory, analgesic, and antipyretic activities of this compound are attributable to its non-selective inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1][2][3]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.[1][2]

-

COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by stimuli such as cytokines and endotoxins.[1][2] The inhibition of COX-2 is primarily responsible for the anti-inflammatory effects of NSAIDs.[2]

By inhibiting both COX-1 and COX-2, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins, thereby mitigating the inflammatory response.[1]

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound and its parent compound, ibuprofen, has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

| Assay | Target | Test System | Compound | IC50 Value (µM) | Reference |

| COX-1 Inhibition | COX-1 | Isolated Enzyme | Ibuprofen Sodium | 13 | Selleck Chemicals |

| PGE2 Production | COX (in situ) | Gill Tissue (Pimephales notatus) | Ibuprofen | 0.4 | PubMed Central |

Table 1: In Vitro Inhibition of COX and Prostaglandin Synthesis

| Animal Model | Compound | Dose | Inhibition of Edema (%) | Time Point (hours) | Reference |

| Carrageenan-Induced Paw Edema (Rat) | Ibuprofen | 100 µmol/kg | 35.9 - 52.8 | 2 - 4 | ResearchGate |

| Carrageenan-Induced Paw Edema (Mice) | Ibuprofen | 40 mg/kg | Significant inhibition | 1, 2, 3 | The Journal of Phytopharmacology |

Table 2: In Vivo Anti-inflammatory Efficacy

| Assay System | Compound | Concentration | Effect on Cytokine Level | Reference |

| LPS-stimulated Human PBMC | Ibuprofen | 50-100 µM | Increased secretion of IL-6 and TNF-alpha | ResearchGate |

| Endotoxin-administered Healthy Volunteers | Ibuprofen | Pretreatment | Augmentation of circulating TNF-alpha and IL-6 | PubMed |

Table 3: Effects on Pro-inflammatory Cytokine Production

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Action of this compound.

Caption: Carrageenan-Induced Paw Edema Experimental Workflow.

Detailed Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood Assay)

This assay is a widely accepted method for determining the inhibitory activity of NSAIDs on COX-1 and COX-2 in a physiologically relevant ex vivo system.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

This compound stock solution (in a suitable solvent, e.g., DMSO).

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

-

Incubator, centrifuge, and other standard laboratory equipment.

Protocol:

COX-1 Activity (TXB2 Production):

-

Aliquots of whole blood are incubated with various concentrations of this compound or vehicle control for a specified period (e.g., 15-60 minutes) at 37°C.

-

Blood clotting is allowed to proceed for 60 minutes at 37°C to induce platelet aggregation and subsequent TXB2 production via COX-1.

-

The samples are then centrifuged to separate the serum.

-

The concentration of TXB2 in the serum is quantified using a specific ELISA kit.

-

The percentage inhibition of TXB2 production at each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value is determined from the concentration-response curve.

COX-2 Activity (PGE2 Production):

-

Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.

-

Various concentrations of this compound or vehicle control are added to the blood samples either before or after the LPS incubation period.

-

Following incubation, the samples are centrifuged to separate the plasma.

-

The concentration of PGE2 in the plasma is measured using a specific ELISA kit.

-

The percentage inhibition of PGE2 production at each concentration of this compound is calculated.

-

The IC50 value is determined from the concentration-response curve.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds.[4][5]

Objective: To assess the in vivo anti-inflammatory efficacy of this compound.

Animals: Male Wistar rats or Swiss albino mice.

Materials:

-

This compound.

-

Carrageenan (1% w/v in sterile saline).

-

P plethysmometer or digital calipers for measuring paw volume/thickness.

-

Vehicle (e.g., saline or 0.5% carboxymethylcellulose).

-

Positive control (e.g., indomethacin or diclofenac sodium).

Protocol:

-

Animals are fasted overnight with free access to water.

-

The initial volume or thickness of the right hind paw of each animal is measured.

-

Animals are randomly assigned to different groups (vehicle control, this compound at various doses, positive control).

-

The respective treatments are administered orally or intraperitoneally.

-

After a specific period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

-

The paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

The percentage inhibition of edema is calculated for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

In Vitro Cytokine Production Assay

This assay measures the effect of a compound on the production of key inflammatory cytokines.

Objective: To evaluate the effect of this compound on the production of TNF-alpha and IL-6.

Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

Materials:

-

This compound.

-

LPS for cell stimulation.

-

Cell culture medium and supplements.

-

ELISA kits for human TNF-alpha and IL-6.

-

CO2 incubator and other cell culture equipment.

Protocol:

-

PBMCs are isolated from healthy donor blood or the chosen cell line is cultured to the appropriate density.

-

Cells are seeded in a multi-well plate and allowed to adhere.

-

The cells are then treated with various concentrations of this compound or vehicle control for a pre-incubation period (e.g., 1-2 hours).

-

Following pre-incubation, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce cytokine production.

-

The cells are incubated for a further period (e.g., 24 hours) at 37°C in a 5% CO2 atmosphere.

-

After incubation, the cell culture supernatant is collected.

-

The concentrations of TNF-alpha and IL-6 in the supernatant are quantified using specific ELISA kits.

-

The effect of this compound on cytokine production is determined by comparing the levels in treated wells to those in the LPS-stimulated control wells.

Conclusion

This compound exerts its anti-inflammatory effects primarily through the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. The quantitative data from both in vitro and in vivo studies demonstrate its efficacy in mitigating inflammatory responses. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and characterization of the anti-inflammatory properties of this compound and other novel anti-inflammatory agents. This technical guide serves as a valuable resource for researchers dedicated to advancing the understanding and treatment of inflammatory conditions.

References

- 1. Pretreatment with ibuprofen augments circulating tumor necrosis factor-alpha, interleukin-6, and elastase during acute endotoxinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. criver.com [criver.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Analgesic Effects of Ibuprofen Sodium at the Molecular Level

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2][3] This guide delves into the molecular mechanisms underpinning the analgesic properties of Ibuprofen Sodium, the salt form of ibuprofen, which is often utilized for its faster absorption.[4] We will explore its interaction with COX isoforms, present quantitative data on its inhibitory activity, detail common experimental protocols for evaluating its efficacy, and visualize the key signaling pathways involved.

Molecular Mechanism of Action

The primary molecular target of ibuprofen is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[3]

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[2]

-

COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins, at the site of inflammation.[2] The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.

Ibuprofen acts as a non-selective, competitive, and reversible inhibitor of both COX-1 and COX-2.[1][5] By binding to the active site of the COX enzymes, ibuprofen prevents arachidonic acid from entering, thereby blocking the synthesis of prostaglandins. The analgesic effect is primarily attributed to the inhibition of COX-2 at the site of inflammation, which reduces the production of prostaglandins that sensitize peripheral nociceptors to other inflammatory mediators.[1][3] There is also evidence to suggest a central analgesic effect through the inhibition of prostaglandin synthesis within the central nervous system.[3]

Quantitative Data on COX Inhibition

The inhibitory potency of ibuprofen against COX-1 and COX-2 can be quantified by its half-maximal inhibitory concentration (IC50). The S-(+)-enantiomer of ibuprofen is the more pharmacologically active form.[6]

| Parameter | COX-1 | COX-2 | Reference |

| IC50 (S-(+)-Ibuprofen) | 13 µM | >100 µM | [4] |

| Inhibition Ratio (COX-2/COX-1) | - | ~2.5 | [7] |

| Mean Inhibition in Whole Blood Assay | 89% | 71.4% | [8] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Assessing Analgesic Effects

Several well-established animal models are used to evaluate the analgesic properties of compounds like ibuprofen.

Acetic Acid-Induced Writhing Test (Visceral Pain Model)

-

Principle: Intraperitoneal injection of acetic acid in mice induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a measure of visceral pain. Analgesic compounds reduce the number of writhes.

-

Methodology:

-

Animals (e.g., Swiss albino mice) are divided into control and treatment groups.

-

The test compound (Ibuprofen Sodium) or vehicle is administered orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

-

The number of writhes is counted for a defined period (e.g., 20-30 minutes) following the acetic acid injection.

-

The percentage of inhibition of writhing is calculated for each group compared to the control group.

-

Hot Plate Test (Thermal Pain Model)

-

Principle: This test measures the response latency of an animal to a thermal stimulus. An increase in the latency period indicates an analgesic effect.

-

Methodology:

-

Animals (e.g., Wistar rats) are placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

The time taken for the animal to exhibit a pain response (e.g., licking a paw or jumping) is recorded as the baseline latency.

-

The test compound or vehicle is administered.

-

The latency is measured again at specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

A cut-off time is set to prevent tissue damage.

-

Carrageenan-Induced Paw Edema (Inflammatory Pain Model)

-

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema and hyperalgesia. The anti-inflammatory and analgesic effects of a drug can be assessed by measuring the reduction in paw volume and the response to a noxious stimulus.

-

Methodology:

-

The initial paw volume of the animals (e.g., rats) is measured using a plethysmometer.

-

A 1% solution of carrageenan is injected into the subplantar region of the right hind paw.

-

The test compound or vehicle is administered prior to or after the carrageenan injection.

-

Paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

The percentage of inhibition of edema is calculated.

-

Mechanical or thermal hyperalgesia can also be assessed in the inflamed paw at the same time points.

-

Mandatory Visualizations

Caption: Ibuprofen's Mechanism of Action.

Caption: Experimental Workflow for Analgesia.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Aspirin - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. ajmc.com [ajmc.com]

In Vitro Efficacy of Ibuprofen on Cell Cultures: A Technical Whitepaper

Disclaimer: Initial searches for "Ibucillin sodium" did not yield specific in vitro studies under this name. The following technical guide focuses on the extensive in vitro research available for Ibuprofen and its sodium salt, which is scientifically recognized and studied for its effects on various cell cultures.

Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), has garnered significant interest in the scientific community for its potential anticancer properties. Extensive in vitro research has been conducted to elucidate its mechanisms of action on various cell lines. This document provides a comprehensive overview of these studies, focusing on quantitative data, detailed experimental protocols, and the molecular pathways involved. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The cytotoxic and apoptotic effects of ibuprofen have been quantified across a range of cell lines. The following tables summarize key findings from multiple studies.

Cytotoxicity of Ibuprofen in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| HeLa | Cervical Cancer | 3.22 mg/mL | 24 hours | [1] |

| KKU-M139 | Cholangiocarcinoma | 1.87 mM | 48 hours | [2] |

| KKU-213B | Cholangiocarcinoma | 1.63 mM | 48 hours | [2] |

| HTZ-349, U87MG, A172 | Glioma | ~1 mM | Not Specified | [3] |

| MCF-7 | Breast Adenocarcinoma | > 2.0 mM | Not Specified | [4] |

| MDA-MB-231 | Breast Adenocarcinoma | > 2.0 mM | Not Specified | [4] |

| HT-29 | Colon Cancer | > 1 mM | 24, 48, 72 hours | [5][6] |

| MC-26 | Colon Cancer | > 1 mM | 24, 48, 72 hours | [6] |

Apoptotic Effects of Ibuprofen

| Cell Line | Concentration | Effect | Observation | Reference |

| HeLa | 3.22 mg/mL (IC50) | Increased Apoptosis | Significant increase in early and late apoptotic cells. | [1] |

| HCT116 | 1.5 mM | Synergistic Apoptosis with TRAIL | Combination significantly increased the sub-G1 population. | [7] |

| Sarcoma Cells | 5, 10, 15, 20 (units not specified) | Increased Apoptosis Rate | Apoptosis rate increased from 4.56% to 11.72%. | [8] |

Effects of Ibuprofen on Apoptosis-Related Gene and Protein Expression

| Cell Line | Concentration | Target Gene/Protein | Change in Expression | Reference |

| HeLa | 3.22 mg/mL (IC50) | Bax | Upregulation | [1] |

| HeLa | 3.22 mg/mL (IC50) | Bcl-2 | Downregulation | [1] |

| HeLa | 3.22 mg/mL (IC50) | Caspase-3 | Upregulation | [1] |

| HeLa | 3.22 mg/mL (IC50) | Caspase-8 | Increased Activity | [1] |

| HeLa | 3.22 mg/mL (IC50) | Caspase-9 | Increased Activity | [1] |

| Gastric Cancer Cells | 500 µM | BCL2 | Downregulation | [9] |

| HCT116 | 1.5 mM | DR5 | Upregulation | [7] |

| HCT116 | 1.5 mM | Survivin, XIAP | Downregulation | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the in vitro studies of ibuprofen.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1][2][10]

-

Treatment: Expose the cells to various concentrations of ibuprofen (e.g., 0-2 mM) for the desired duration (e.g., 24, 48, or 72 hours).[2][11]

-

MTT Addition: After incubation, add 10-25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][11]

-

Formazan Solubilization: Gently remove the culture medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-590 nm using a microplate reader.[11] Cell viability is calculated as a percentage relative to the untreated control cells.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of ibuprofen for a specified time.

-

Cell Harvesting: After treatment, collect the cells and wash them twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Gene Expression Analysis (Real-Time PCR)

This technique is used to quantify the expression levels of specific genes.

Protocol:

-

RNA Extraction: Following treatment with ibuprofen, extract total RNA from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using gene-specific primers (e.g., for Bax, Bcl-2, Caspases) and a fluorescent dye (e.g., SYBR Green).

-

Quantification: Determine the relative quantification (RQ) of gene expression, often normalized to a housekeeping gene (e.g., GAPDH).

Visualization of Signaling Pathways

Ibuprofen exerts its effects on cells through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Ibuprofen-Induced Apoptosis Pathway

Ibuprofen can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] It modulates the expression of Bcl-2 family proteins, leading to the activation of caspases.

COX-2 Inhibition Pathway by Ibuprofen

A primary mechanism of action for ibuprofen is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory process and are often upregulated in cancer cells.[13][14]

Ibuprofen's Effect on the PI3K/Akt/mTOR Pathway

Ibuprofen has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival in many cancers.[8]

Experimental Workflow for In Vitro Ibuprofen Studies

The following diagram outlines a typical workflow for investigating the in vitro effects of ibuprofen on cell cultures.

References

- 1. onlinejbs.com [onlinejbs.com]

- 2. journal.waocp.org [journal.waocp.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. scispace.com [scispace.com]

- 9. Effects of Ibuprofen and Diclofenac Pre-Treatment on Viability and Apoptosis Processes in Human Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchtweet.com [researchtweet.com]

- 12. m.youtube.com [m.youtube.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. ClinPGx [clinpgx.org]

Methodological & Application

Application Notes and Protocols for Ibuprofen Sodium in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of Ibuprofen sodium for use in in vitro cell culture experiments. The information is intended to guide researchers in preparing and applying this compound for studying its effects on cellular processes.

Introduction

Ibuprofen is a well-documented nonsteroidal anti-inflammatory drug (NSAID).[1] Its sodium salt, Ibuprofen sodium, is often used in research due to its increased solubility. The primary mechanism of action for ibuprofen is the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2][3][4] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] By blocking COX enzymes, Ibuprofen sodium effectively reduces the production of prostaglandins.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and use of Ibuprofen sodium in cell culture.

| Parameter | Value | Reference |

| Molecular Weight | ~228.27 g/mol | [2] |

| Solubility in DMSO | 8 mg/mL (~35 mM) | [2][5] |

| Solubility in Ethanol | 46 mg/mL (~201 mM) | [2] |

| Solubility in Water | 46 mg/mL (~201 mM) | [2] |

| Recommended Stock Solution | 100 mM in DMSO | Inferred from solubility data |

| Stock Solution Storage | -20°C for up to 1 month | [3] |

| Typical Working Concentration | 100 - 1000 µM | [3][4] |

Experimental Protocols

This section provides a detailed methodology for the preparation of an Ibuprofen sodium stock solution and its subsequent use in cell culture experiments.

3.1. Materials

-

Ibuprofen sodium powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for the cell line being used

-

Sterile, disposable serological pipettes and culture flasks/plates

3.2. Preparation of a 100 mM Ibuprofen Sodium Stock Solution

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution and cell cultures.

-

Weighing the Compound: Carefully weigh out the desired amount of Ibuprofen sodium powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 22.83 mg of Ibuprofen sodium.

-

Dissolution in DMSO: Add the weighed Ibuprofen sodium to a sterile microcentrifuge tube. Add the appropriate volume of cell culture-grade DMSO to achieve a final concentration of 100 mM. For 22.83 mg of Ibuprofen sodium, add 1 mL of DMSO.

-

Complete Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming at 37°C for a few minutes may aid in dissolution.[3]

-

Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. It is recommended to use the stock solution within one month of preparation.[3]

3.3. Preparation of Working Solutions in Cell Culture Medium

-

Thawing the Stock Solution: Thaw an aliquot of the 100 mM Ibuprofen sodium stock solution at room temperature.

-

Dilution into Culture Medium: Prepare the desired final concentration of Ibuprofen sodium by diluting the stock solution directly into the cell culture medium. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to every 1 mL of cell culture medium.

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of Ibuprofen sodium used, to account for any effects of the solvent on the cells.

-

Mixing and Application: Gently mix the medium containing Ibuprofen sodium or the DMSO vehicle control before adding it to the cells.

Visualizations

4.1. Signaling Pathway of Ibuprofen Sodium

Caption: Mechanism of action of Ibuprofen sodium.

4.2. Experimental Workflow for Ibuprofen Sodium Solution Preparation

Caption: Workflow for preparing Ibuprofen sodium solutions.

References

Application Notes and Protocols for Ibuprofen Sodium Administration in Animal Models of Pain

Disclaimer: The term "ibucillin sodium" did not yield specific results in scientific literature searches. It is presumed to be a typographical error for ibuprofen sodium , a widely researched non-steroidal anti-inflammatory drug (NSAID). All information herein pertains to ibuprofen and its sodium salt.

Application Notes

Introduction

Ibuprofen sodium, the salt of ibuprofen, is a commonly used NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] In preclinical research, it serves as a reference drug for evaluating the efficacy of novel analgesic compounds. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2][3][4] Animal models of pain are crucial for studying the pharmacological effects of ibuprofen sodium and understanding its therapeutic potential.

Mechanism of Action

Tissue injury or inflammation triggers the release of arachidonic acid from cell membranes by the enzyme phospholipase A2.[5] The cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandin H2 (PGH2).[2] PGH2 is subsequently converted by other enzymes into various prostaglandins that mediate pain, inflammation, and fever, and thromboxane A2, which is involved in platelet aggregation.[2][6] Ibuprofen works by inhibiting both COX-1 and COX-2 enzymes, thereby blocking the production of these inflammatory mediators.[2][3][7] The analgesic and anti-inflammatory effects are primarily attributed to the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[2][3]

Relevant Animal Models

Several well-established animal models are used to assess the analgesic and anti-inflammatory properties of ibuprofen sodium:

-

Acetic Acid-Induced Writhing Test: This is a chemical method for inducing visceral pain in mice. The intraperitoneal injection of acetic acid causes irritation and the release of inflammatory mediators, leading to characteristic abdominal constrictions or "writhes".[8][9][10] The reduction in the number of writhes is a measure of peripherally acting analgesic activity.[8][9]

-

Carrageenan-Induced Paw Edema Test: This is a widely used model to evaluate the anti-inflammatory activity of compounds. Subplantar injection of carrageenan in the rat paw induces a local inflammatory response characterized by edema (swelling).[11][12][13] The reduction in paw volume is indicative of anti-inflammatory efficacy.

-

Formalin Test: This model allows for the assessment of both acute and chronic pain. An injection of formalin into the paw of a mouse or rat elicits a biphasic pain response: an early, acute phase (neurogenic pain) followed by a late, inflammatory phase.[14] This model can differentiate between central and peripheral analgesic effects.

-

Hot Plate Test: This thermal nociception model is used to evaluate centrally acting analgesics. The test measures the reaction time of an animal placed on a heated surface. An increase in the latency to respond (e.g., paw licking or jumping) indicates an analgesic effect.[15]

Experimental Protocols

Protocol 1: Acetic Acid-Induced Writhing Test in Mice

This protocol assesses the peripherally acting analgesic effect of a test compound.

Materials:

-

Male Swiss albino mice (25-30 g)

-

Ibuprofen sodium (or test compound)

-

Vehicle (e.g., normal saline)

-

0.6% acetic acid solution

-

Syringes and needles (25-27G) for oral or intraperitoneal administration

-

Observation chambers

Procedure:

-

Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the mice overnight before the experiment, with free access to water.

-

Grouping: Randomly divide the animals into groups (n=6 per group), including a control group (vehicle), a standard group (ibuprofen sodium), and test groups.

-

Drug Administration: Administer ibuprofen sodium (e.g., 100 mg/kg) or the test compound orally or intraperitoneally.[16] Administer the vehicle to the control group.

-

Induction of Writhing: Thirty minutes after drug administration, inject 0.6% acetic acid (10 mL/kg) intraperitoneally into each mouse.[3][11]

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-minute period.[3][10]

-

Data Analysis: Calculate the percentage of pain inhibition for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Protocol 2: Carrageenan-Induced Paw Edema Test in Rats

This protocol evaluates the anti-inflammatory activity of a test compound.

Materials:

-

Wistar rats (150-200 g)

-

Ibuprofen sodium (or test compound)

-

Vehicle (e.g., normal saline)

-

1% w/v carrageenan solution in saline

-

Plethysmometer

-

Syringes and needles for oral or intraperitoneal administration

Procedure:

-

Acclimatization and Fasting: Acclimatize rats as described above and fast them overnight with access to water.

-

Grouping: Divide the rats into groups (n=6 per group) as in the writhing test.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer ibuprofen sodium, test compound, or vehicle orally or intraperitoneally.

-

Induction of Edema: Thirty minutes after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[11][17]

-

Paw Volume Measurement: Measure the paw volume again at 1, 2, and 3 hours after the carrageenan injection.[15]

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Mean paw volume increase in control - Mean paw volume increase in test group) / Mean paw volume increase in control] x 100

Protocol 3: Formalin Test in Mice

This protocol assesses both neurogenic and inflammatory pain.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Ibuprofen sodium (or test compound)

-

Vehicle (e.g., normal saline)

-

2.5% formalin solution in saline

-

Syringes and needles

-

Observation chambers

Procedure:

-

Acclimatization and Grouping: Acclimatize and group the animals as previously described.

-

Drug Administration: Administer ibuprofen sodium (e.g., 50, 75, 100, 200 mg/kg, i.p.), test compound, or vehicle 30 minutes before the formalin injection.[18]

-

Induction of Pain: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Observation: Immediately place the mouse in an observation chamber and record the total time (in seconds) spent licking or biting the injected paw. The observation period is typically 60 minutes, divided into two phases:

-

Phase 1 (Early Phase): 0-15 minutes post-injection (neurogenic pain).

-

Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain).[19]

-

-

Data Analysis: Compare the time spent licking/biting in the treated groups to the control group for both phases to determine the analgesic effect.

Data Presentation

Table 1: Analgesic Effects of Ibuprofen in Animal Models of Pain

| Animal Model | Species | Route of Admin. | Dose (mg/kg) | Outcome Measure | Result (% Inhibition or Change) | Reference |

| Acetic Acid-Induced Writhing | Mice | Oral | 100 | Number of Writhes | ~50-60% inhibition (in combination studies) | [3] |

| Formalin Test (Phase 2) | Mice | i.p. | 50 | Licking/Biting Time | Dose-dependent decrease | [18] |

| Formalin Test (Phase 2) | Mice | i.p. | 75 | Licking/Biting Time | Dose-dependent decrease | [18] |

| Formalin Test (Phase 2) | Mice | i.p. | 100 | Licking/Biting Time | Dose-dependent decrease | [18] |

| Formalin Test (Phase 2) | Mice | i.p. | 200 | Licking/Biting Time | Significant decrease (p < 0.001) | [18] |

| Carrageenan-Induced Paw Edema | Rats | Oral | 40 | Paw Volume | Significant decrease at 1, 2, and 3 hours | [15] |

| Hot Plate Test | Rats | Oral | 40 | Reaction Time | Significant increase at all time points | [15] |

| Neuropathic Pain (nerve injury) | Rats | i.p. | 30 | Mechanical Allodynia | Significant antiallodynic effect | [20] |

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of Ibuprofen Sodium via COX inhibition.

Experimental Workflows

Caption: Experimental workflow for the Acetic Acid-Induced Writhing Test.

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema Test.

Caption: Experimental workflow for the Formalin Test.

References

- 1. forsyth.org [forsyth.org]

- 2. Ibuprofen - Wikipedia [en.wikipedia.org]

- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 4. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. rjptsimlab.com [rjptsimlab.com]

- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the analgesic and anti-inflammatory activity of fixed dose combination: non-steroidal anti-inflammatory drugs in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. peerj.com [peerj.com]

- 15. njppp.com [njppp.com]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. researchgate.net [researchgate.net]

- 18. Equivalent intraperitoneal doses of ibuprofen supplemented in drinking water or in diet: a behavioral and biochemical assay using antinociceptive and thromboxane inhibitory dose–response curves in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Ibucillin Sodium

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibucillin sodium is a semi-synthetic beta-lactam antibiotic. As with other penicillin-derived compounds, ensuring its purity, stability, and accurate quantification in pharmaceutical formulations is critical for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely used for the analysis of antibiotics. This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method, based on established methodologies for similar penicillin compounds like ampicillin sodium and cloxacillin sodium.

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The concentration of this compound is quantified by comparing its peak area to that of a known standard concentration, detected by a UV spectrophotometer.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are based on methods for similar penicillin antibiotics and should be optimized and validated for this compound.

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (pH 6.0) (17:83 v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 30 °C |

| Detection | UV at 224 nm or 254 nm[2] |

| Injection Volume | 10 µL |

| Run Time | Approximately 10-15 minutes |

2. Preparation of Solutions

-

Buffer Solution (0.01M Ammonium Acetate, pH 6.0): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of HPLC-grade water. Adjust the pH to 6.0 with dilute acetic acid or ammonium hydroxide. Filter through a 0.45 µm membrane filter.[1]

-

Mobile Phase: Prepare the mobile phase by mixing the buffer solution and acetonitrile in the specified ratio (e.g., 83:17 v/v). Degas the mobile phase by sonication or helium sparging before use.[1]

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected linear range (e.g., 10-100 µg/mL).

-

Sample Preparation: For a pharmaceutical formulation, accurately weigh a quantity of the powdered tablets or volume of reconstituted injection equivalent to a known amount of this compound. Dissolve it in a suitable volume of mobile phase, sonicate if necessary to ensure complete dissolution, and dilute to a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

-

System Suitability: To ensure the chromatographic system is performing adequately.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.

-

Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following tables summarize typical quantitative data obtained from the validation of HPLC methods for similar penicillin antibiotics, which can be expected for a validated this compound method.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Value (for Ampicillin/Cloxacillin) |

| Tailing Factor (T) | T ≤ 2.0 | ~1.2 |

| Theoretical Plates (N) | N > 2000 | > 3000 |

| % RSD of Peak Area | ≤ 2.0% | < 1.5% |

| % RSD of Retention Time | ≤ 1.0% | < 0.5% |

Table 2: Linearity and Range

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |

| Cloxacillin Sodium | 5 - 25 | 0.999[2] |

| Amoxicillin | 20 - 100 | 0.998[3] |

| Ampicillin Sodium | (Expected similar range) | > 0.99 |

Table 3: Accuracy (Recovery Studies)

| Analyte | Spike Level | % Recovery |

| Cloxacillin Sodium | 80% | 98.5% - 101.5% |

| 100% | 99.0% - 101.0% | |

| 120% | 98.0% - 102.0% |

Table 4: Precision (% RSD)

| Precision Type | Analyte | % RSD |

| Repeatability | Cloxacillin Sodium | < 2.0%[4] |

| Intermediate Precision | Cloxacillin Sodium | < 2.0% |

Table 5: LOD and LOQ

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Cloxacillin Sodium | 0.095 | 0.271[2] |

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Validation

Caption: Inter-relationships of key HPLC method validation parameters.

The described RP-HPLC method provides a robust framework for the quantitative analysis of this compound in pharmaceutical dosage forms. The protocol, based on established methods for similar penicillin antibiotics, offers excellent performance characteristics. It is imperative that this method is fully validated for specificity, linearity, accuracy, precision, and robustness for this compound specifically, in accordance with regulatory guidelines, to ensure reliable and accurate results for quality control and research purposes.

References

Application Note: Mass Spectrometry Analysis of Ibuprofen (Ibucillin Sodium) Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body prior to excretion.[1][2] Understanding the metabolic fate of ibuprofen is crucial for comprehensive pharmacokinetic and toxicological assessments. This document outlines detailed protocols for the analysis of ibuprofen and its primary metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Metabolic Pathways of Ibuprofen